Mmp-8 inhibitor i
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMP-8 Inhibitor I is a selective inhibitor of the enzyme matrix metalloproteinase-8 (MMP-8), also known as neutrophil collagenase. This enzyme plays a crucial role in the degradation of interstitial collagens, particularly type I collagen. MMP-8 is involved in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MMP-8 Inhibitor I involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically includes:
Formation of the Core Structure: The core structure of the inhibitor is synthesized through a series of organic reactions, such as condensation and cyclization.
Functional Group Modifications: The core structure is then modified by introducing specific functional groups that enhance its inhibitory activity against MMP-8.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and employing efficient purification methods to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: MMP-8 Inhibitor I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The inhibitor can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include modified versions of this compound with altered functional groups, which can be used to study structure-activity relationships and enhance the compound’s efficacy.
Scientific Research Applications
MMP-8 Inhibitor I has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of matrix metalloproteinases and their role in various chemical processes.
Biology: Employed in research on tissue remodeling, inflammation, and wound healing.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, arthritis, and cardiovascular diseases.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting MMP-8.
Mechanism of Action
MMP-8 Inhibitor I exerts its effects by binding to the active site of the MMP-8 enzyme, thereby blocking its activity. The inhibitor interacts with the zinc ion present in the enzyme’s active site, preventing the enzyme from cleaving collagen and other substrates. This inhibition of MMP-8 activity leads to reduced tissue degradation and inflammation .
Comparison with Similar Compounds
MMP-1 Inhibitor: Inhibits matrix metalloproteinase-1, which also degrades collagen but has different substrate specificity.
MMP-9 Inhibitor: Targets matrix metalloproteinase-9, involved in the degradation of gelatin and other extracellular matrix components.
MMP-13 Inhibitor: Inhibits matrix metalloproteinase-13, which plays a role in cartilage degradation.
Uniqueness of MMP-8 Inhibitor I: this compound is unique due to its high selectivity for MMP-8, making it a valuable tool for studying the specific role of this enzyme in various physiological and pathological processes. Unlike other inhibitors, this compound does not significantly affect the activity of other matrix metalloproteinases, which reduces the risk of off-target effects .
Properties
Molecular Formula |
C17H18N2O5S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(3R)-N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C17H18N2O5S/c1-24-14-6-8-15(9-7-14)25(22,23)19-11-13-5-3-2-4-12(13)10-16(19)17(20)18-21/h2-9,16,21H,10-11H2,1H3,(H,18,20)/t16-/m1/s1 |
InChI Key |
PPELJLBDXLMTEW-MRXNPFEDSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NO |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)NO |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NO |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.